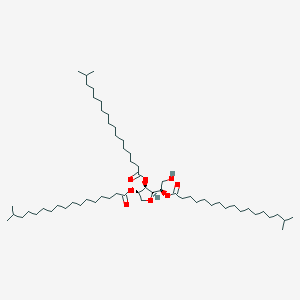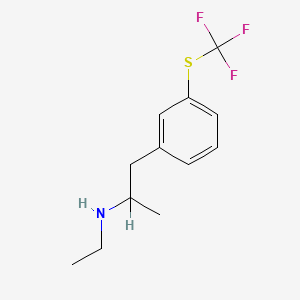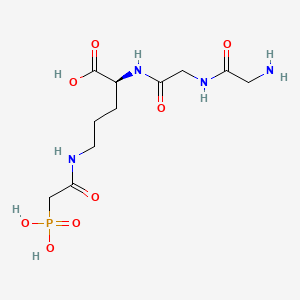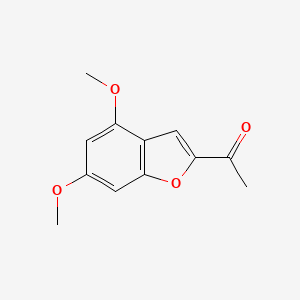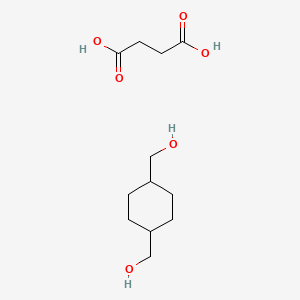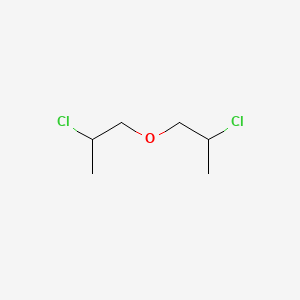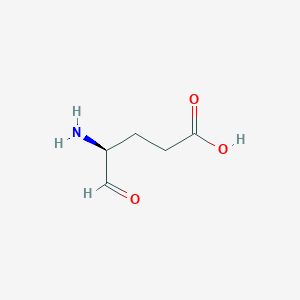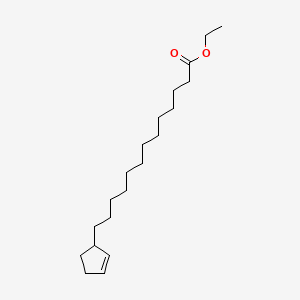
3,4-diphenyl-5H-furan-2-one
Overview
Description
3,4-diphenyl-5H-furan-2-one is a chemical compound with the molecular formula C16H12O2 . It is a marine-derived natural product found in Aspergillus flavipes .
Synthesis Analysis
The synthesis of 3,4-diphenyl-5H-furan-2-one involves a one-pot multicomponent reaction between 4-methyl aniline, diethyl acetylenedicarboxylate, and benzaldehyde . This reaction has been investigated spectroscopically in formic acid . Another method involves the three-component reaction of aromatic amines, aldehydes, and acetylenic esters using HY Zeolite nano-powder as an efficient catalyst .
Molecular Structure Analysis
The molecular structure of 3,4-diphenyl-5H-furan-2-one consists of a furan ring with two phenyl groups attached at the 3rd and 4th positions and a ketone group at the 2nd position .
Chemical Reactions Analysis
The formation reaction of 3,4-diphenyl-5H-furan-2-one in formic acid follows second-order kinetics overall . The first step of the reaction mechanism is a rate-determining step .
Scientific Research Applications
Catalytic Functionalization
A study by Zhong et al. (2021) explored the Cu-catalyzed annulation of 2,3-allenoic acids with diphenylphosphine oxide, resulting in the formation of phosphorylated butenolides. This process, involving the functionalization of furan-2(5H)-ones, highlights the potential of 3,4-diphenyl-5H-furan-2-one in catalytic reactions under mild conditions (Zhong et al., 2021).
Synthesis of Biologically Active Compounds
Hakobyan et al. (2015) reported the synthesis of dihydrofuranones containing a 5-amino-4,6-dicyanobiphenyl-3-yl substituent, involving 3,4-disubstituted furan-2(5H)-one. This research underlines the significance of 3,4-diphenyl-5H-furan-2-one in creating compounds with various biological activities (Hakobyan et al., 2015).
Reactivity in Diels–Alder Reactions
Hajduch et al. (2007) investigated the reactivity and stereoselectivity of fluorinated furan-2(5H)-ones in Diels–Alder reactions. The study contributes to understanding the behavior of 3,4-diphenyl-5H-furan-2-one in such reactions and its potential applications in organic synthesis (Hajduch et al., 2007).
Microwave-Assisted Organic Synthesis
Shahbazi-Alavi and Safaei-Ghomi (2019) developed a method for the synthesis of substituted furan-2(5H)-ones using nano-colloidal silica-tethered catalysts under microwave irradiations. This study shows the use of 3,4-diphenyl-5H-furan-2-one in modern, efficient organic synthesis techniques (Shahbazi-Alavi & Safaei-Ghomi, 2019).
Synthesis of Antimicrobial Agents
A study by Stephens et al. (2001) on dicationic 2,5-bis(4-guanidinophenyl)furans, derived from furan-2(5H)-one, demonstrated high DNA binding affinities and antimicrobial activities. This highlights the role of 3,4-diphenyl-5H-furan-2-one in the development of new antimicrobial agents (Stephens et al., 2001).
Safety And Hazards
properties
IUPAC Name |
3,4-diphenyl-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c17-16-15(13-9-5-2-6-10-13)14(11-18-16)12-7-3-1-4-8-12/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBAHTZRJQATEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=O)O1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20322231 | |
| Record name | 3,4-diphenyl-5H-furan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20322231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-diphenyl-5H-furan-2-one | |
CAS RN |
5635-16-5 | |
| Record name | 5635-16-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400730 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-diphenyl-5H-furan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20322231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Butanoyl chloride, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-](/img/structure/B1620154.png)

